molecular formula C9H6BrN3O2 B11764671 2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid

2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No.: B11764671
M. Wt: 268.07 g/mol
InChI Key: IKIXDUGJRIKVAW-UHFFFAOYSA-N
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Description

2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid is a compound that features a benzoic acid core substituted with a bromine atom and a 1,2,3-triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, a five-membered heterocycle containing three nitrogen atoms, imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid typically involves the formation of the triazole ring followed by its attachment to the benzoic acid core. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This compound may inhibit enzymes by binding to their active sites or alter receptor function by interacting with key residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the bromine atom and the triazole ring in this compound imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and the ability to form stable complexes with biological molecules. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H6BrN3O2

Molecular Weight

268.07 g/mol

IUPAC Name

2-bromo-6-(triazol-2-yl)benzoic acid

InChI

InChI=1S/C9H6BrN3O2/c10-6-2-1-3-7(8(6)9(14)15)13-11-4-5-12-13/h1-5H,(H,14,15)

InChI Key

IKIXDUGJRIKVAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)N2N=CC=N2

Origin of Product

United States

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